Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a nitrophenyl group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Introduction of Substituents: The nitrophenyl and chlorophenyl groups can be introduced via nucleophilic substitution reactions. For instance, the nitrophenyl group can be added using a nitration reaction, while the chlorophenyl group can be introduced through a Friedel-Crafts alkylation.
Phosphonate Ester Formation: The final step involves the esterification of the oxazole derivative with diethyl phosphite under acidic or basic conditions to form the phosphonate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and the phosphonate ester groups are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (5-{[(2-bromophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
- Diethyl (5-{[(2-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
Uniqueness
Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C20H21ClN3O6P |
---|---|
Molecular Weight |
465.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-2-(3-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H21ClN3O6P/c1-3-28-31(27,29-4-2)20-19(22-13-15-8-5-6-11-17(15)21)30-18(23-20)14-9-7-10-16(12-14)24(25)26/h5-12,22H,3-4,13H2,1-2H3 |
InChI Key |
SGAJEMCAPSCVHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC=CC=C3Cl)OCC |
Origin of Product |
United States |
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